

The Metabolic Fate of Daturametelin I: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Daturametelin I*

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This technical guide provides a comprehensive overview of the metabolites of **Daturametelin I** identified after oral administration. **Daturametelin I** is a bioactive withanolide found in the seeds of *Datura metel* L., a plant with a long history in traditional medicine.^{[1][2]} Understanding the biotransformation of this compound is crucial for evaluating its efficacy, potential toxicity, and overall druggability. This document summarizes the current scientific findings on its metabolic pathways, presents quantitative data on its metabolites, and details the experimental protocols used for their identification.

In Vivo Metabolism of Daturametelin I

Following oral administration in rats, **Daturametelin I** undergoes several metabolic transformations. The primary metabolic pathways involve hydroxylation and methylation.^{[1][3]} Notably, the parent compound, **Daturametelin I**, was not detected in rat plasma after oral administration, suggesting extensive first-pass metabolism.^[1] The unchanged form of **Daturametelin I** was, however, found in the feces.^[1]

A study by Xu et al. (2018) identified a total of eight metabolites of **Daturametelin I** in the plasma, urine, and feces of rats.^[4] The biotransformation primarily involves Phase I reactions, specifically hydroxylation, and methylation.^{[1][5]} One of the key metabolites, 2-M5, was identified as daturametelin L, a methylated derivative of **Daturametelin I**.^{[1][2]} The methylation is thought to occur at the hydroxyl group at the C-7 position.^[1] Rat liver microsome incubation experiments have confirmed that **Daturametelin I** can be hydroxylated by P450 enzymes.^[1]

Quantitative Data on Daturametelin I Metabolites

The following table summarizes the key characteristics of the identified metabolites of **Daturametelin I** after a 20 mg/kg oral dose in rats, as determined by UPLC/ESI/qTOF-MS analysis.^[4]

Metabolite ID	Retention Time (min)	Molecular Formula	Observed [M+H] ⁺ (m/z)	Calculated [M+H] ⁺ (m/z)	Mass Error (ppm)	Detected In	Proposed Biotransformation
2	14.82	C ₃₄ H ₄₆ O ₁₀	615.3159	615.3164	-0.8	F	Parent Compound
2-M1	4.08	C ₄₀ H ₅₄ O ₁₆	791.3501	791.3485	2.0	U, F	Hydroxylation + Glucuronidation
2-M2	4.96	C ₃₄ H ₄₆ O ₁₁	631.3111	631.3113	-0.3	P, RLM	Hydroxylation
2-M3	5.04	C ₄₀ H ₅₄ O ₁₆	791.3498	791.3485	1.6	U, F	Hydroxylation + Glucuronidation
2-M4	8.04	C ₃₅ H ₄₈ O ₁₀	629.3319	629.3320	-0.2	U, F	Methylation
2-M5*	8.88	C ₃₅ H ₄₈ O ₁₀	629.3319	629.3320	-0.2	U, F	Methylation (Daturam etelin L)
2-M6	8.92	C ₃₄ H ₄₆ O ₁₁	631.3111	631.3113	-0.3	U, F	Hydroxylation
2-M7	12.72	C ₂₈ H ₃₄ O ₆	467.2374	467.2377	-0.6	U, F	Hydrolysis of glucose residue + Dehydrogenation

2-M8	13.08	C28H36 O5	453.2635	453.2635	0.0	U, F	Hydrolysis of glucose residue + Dehydrogenation
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Table 1: Characterization of in vivo metabolites of **Daturametelin I**. Data sourced from Xu et al. (2018).^[4] *P: Plasma, U: Urine, F: Feces, RLM: Rat Liver Microsomes. *Identified by comparison with a reference standard.^[1]

Experimental Protocols

The following sections detail the methodologies employed in the key study by Xu et al. (2018) for the identification of **Daturametelin I** metabolites.^[4]

Animal Administration and Sample Collection

- Animal Model: Male Sprague-Dawley rats were used for the in vivo studies.^[4]
- Dosing: **Daturametelin I** was suspended in 1% carboxy-methyl cellulose sodium and administered orally to the rats at a dose of 20 mg/kg.^[4]
- Sample Collection:
 - Plasma: Blood samples were collected from the angular vein into heparinized tubes at various time points after administration. Plasma was obtained by centrifuging the blood samples.^[6]
 - Urine and Feces: Urine and fecal samples were collected over a 24-hour period using metabolic cages.^[4]

Sample Preparation

- Plasma: Plasma samples were prepared by protein precipitation with methanol. The mixture was vortexed and then centrifuged. The supernatant was filtered through a 0.22-μm membrane before analysis.^[4]

- Urine: Urine samples were diluted with methanol, vortexed, and centrifuged. The supernatant was then filtered. For the analysis of glucuronide conjugates, some urine samples were incubated with β -glucuronidase.[2]
- Feces: Fecal samples were homogenized with methanol, and the supernatant was collected after centrifugation and filtration.[4]

UPLC/ESI/qTOF-MS Analysis

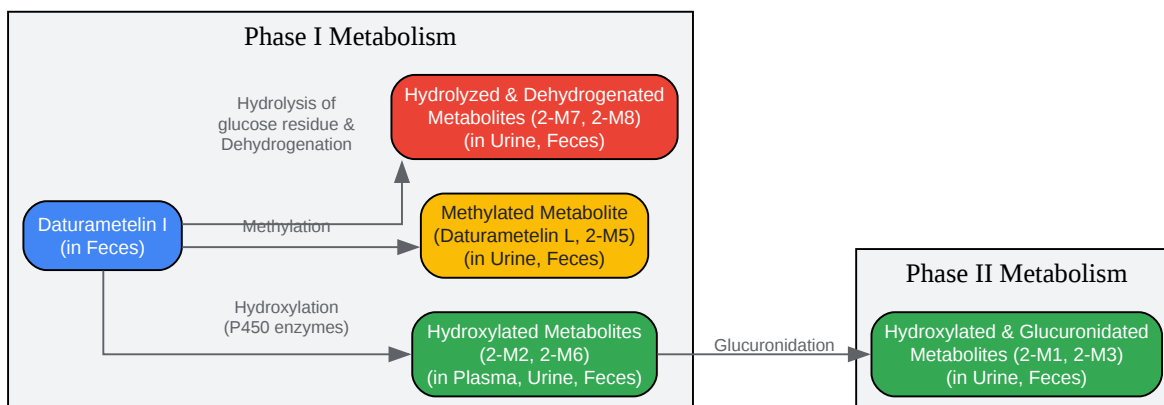
- Instrumentation: An ACQUITY UPLC system coupled with a Xevo G2 QTof mass spectrometer (Waters Corp.) was used for the analysis.[4]
- Chromatographic Separation: Separation was achieved on an ACQUITY UPLC HSS T3 column (2.1 mm \times 100 mm, 1.7 μ m).[4] The mobile phase consisted of a gradient of acetonitrile and water containing formic acid.
- Mass Spectrometry: The mass spectrometer was operated in positive ion mode with an electrospray ionization (ESI) source.[6] Data was acquired over a mass range of 100–1000 m/z.[6] The system was controlled, and data was processed using MassLynx V4.1 software.[4]

Rat Liver Microsome Incubation

- Objective: To confirm the involvement of P450 enzymes in the metabolism of **Daturametelin I**. [1]
- Procedure: **Daturametelin I** was incubated with rat liver microsomes in the presence of NADPH. The reaction was terminated, and the mixture was analyzed by UPLC/ESI/qTOF-MS to identify the resulting metabolites.[4]

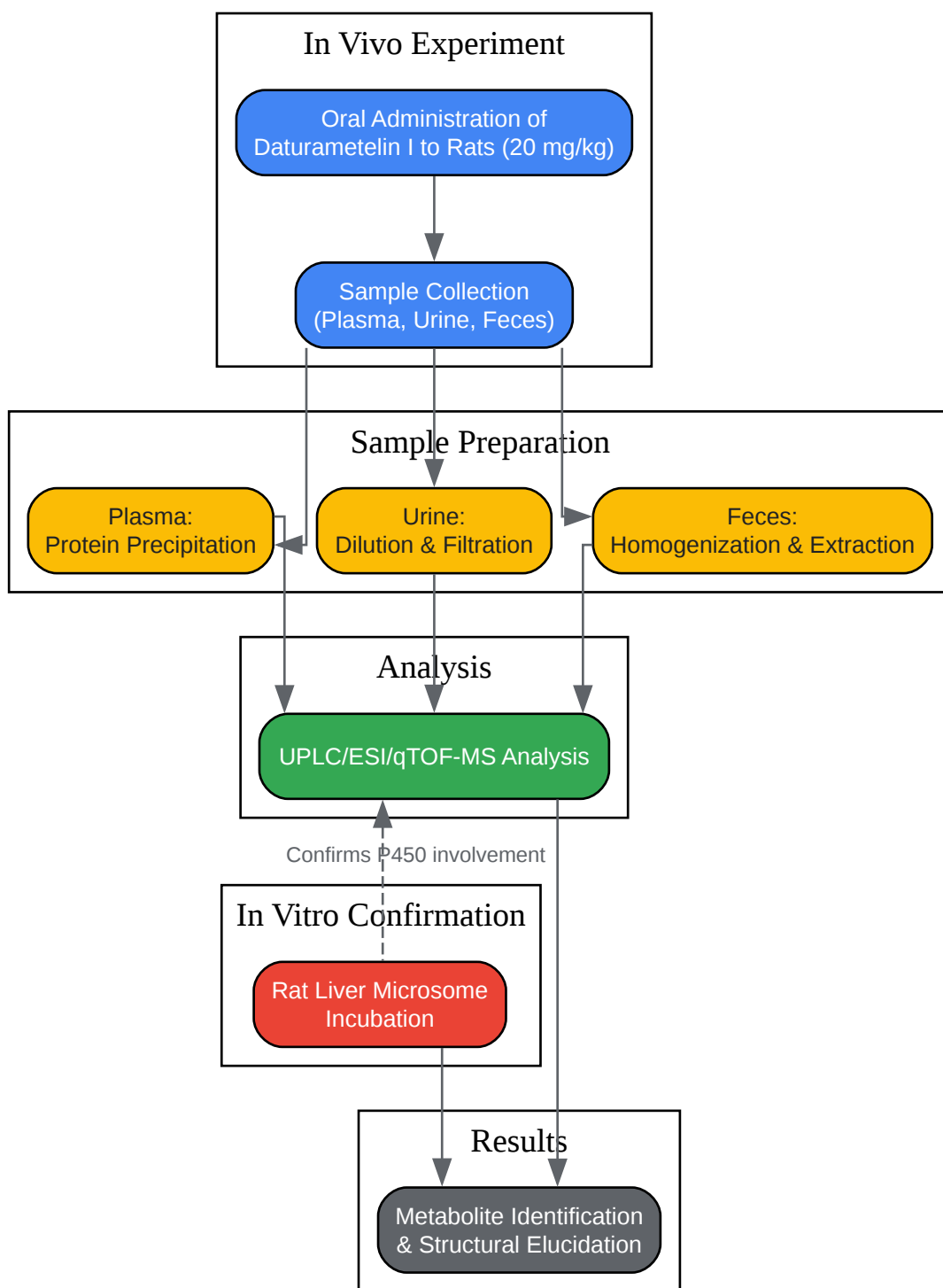
Visualized Pathways and Workflows

The following diagrams illustrate the metabolic pathway of **Daturametelin I** and the experimental workflow for metabolite identification.



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Caption: Proposed metabolic pathway of **Daturametelin I** in rats.



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Caption: Experimental workflow for **Daturametelin I** metabolite identification.

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